Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide
Overview
Description
Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a hydroxyethyl group at the 3-position and a methyl group at the 2-position, with an iodide ion as the counterion. Benzothiazolium compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiazoline or thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NOS.HI/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8;/h2-5,12H,6-7H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKGNVXSXVMOR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2S1)CCO.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660668 | |
Record name | 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60126-30-9 | |
Record name | 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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